benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate
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Overview
Description
Benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate is a complex organic compound featuring a pyrazole and pyrimidine moiety. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis due to their diverse biological activities and chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate typically involves multi-step organic reactions. The process begins with the formation of the pyrazole and pyrimidine rings, followed by their integration into the azetidine structure. Common synthetic methods include cyclocondensation and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of such compounds often employs high-throughput synthesis techniques, including automated parallel synthesis and flow chemistry. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium or copper, solvents such as dimethylformamide or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
Benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine moieties are known to bind to active sites, modulating the activity of these targets and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Pyrimidine derivatives: Widely used in medicinal chemistry for their antiviral and anticancer activities
Uniqueness
Benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate stands out due to its unique combination of pyrazole and pyrimidine moieties within an azetidine framework. This structural arrangement enhances its chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
benzyl 2-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c27-19(29-13-15-5-2-1-3-6-15)10-21-20(28)16-11-25(12-16)17-9-18(23-14-22-17)26-8-4-7-24-26/h1-9,14,16H,10-13H2,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPKKHMEDMMMGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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